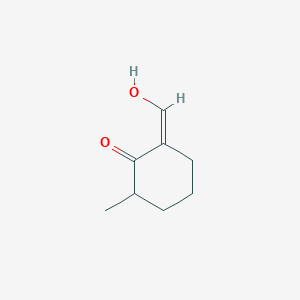
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is also known as HCCH or 2-hydroxymethylidene-6-methylcyclohexanone.
Applications De Recherche Scientifique
HCCH has been studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, HCCH has been used as a building block for the synthesis of more complex molecules. In medicinal chemistry, HCCH has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, HCCH has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Mécanisme D'action
The mechanism of action of HCCH as an anti-cancer agent is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Specifically, HCCH has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
HCCH has been shown to have low toxicity in vitro and in vivo. In animal studies, HCCH was found to have no significant adverse effects on body weight, organ weight, or blood chemistry. However, further studies are needed to fully understand the biochemical and physiological effects of HCCH.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HCCH is its moderate yield and relative ease of synthesis. However, the purity of the product can be a limitation for some experiments. Further purification steps may be necessary to achieve the desired level of purity.
Orientations Futures
There are several future directions for the study of HCCH. One area of interest is the development of more efficient synthesis methods for HCCH and its derivatives. Another area of interest is the further study of HCCH as an anti-cancer agent. Specifically, more studies are needed to fully understand the mechanism of action and to optimize its efficacy and safety. Additionally, the potential applications of HCCH in material science, such as the synthesis of MOFs, warrant further investigation.
Méthodes De Synthèse
The synthesis of HCCH can be achieved through a multistep process. The starting material is 2-methylcyclohexanone, which is first converted to its enolate form using a strong base such as sodium hydride. The enolate is then reacted with formaldehyde to yield HCCH. The yield of this process is moderate, and the purity of the product can be improved through further purification steps.
Propriétés
Numéro CAS |
142179-23-5 |
|---|---|
Nom du produit |
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(2Z)-2-(hydroxymethylidene)-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-6,9H,2-4H2,1H3/b7-5- |
Clé InChI |
PRSLDITYOZTECZ-ALCCZGGFSA-N |
SMILES isomérique |
CC1CCC/C(=C/O)/C1=O |
SMILES |
CC1CCCC(=CO)C1=O |
SMILES canonique |
CC1CCCC(=CO)C1=O |
Synonymes |
Cyclohexanone, 2-(hydroxymethylene)-6-methyl-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



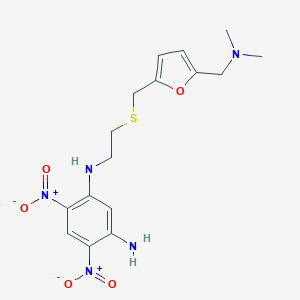
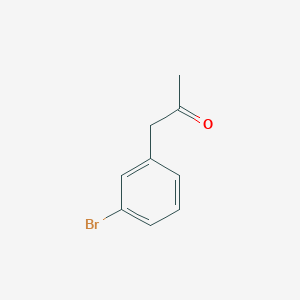
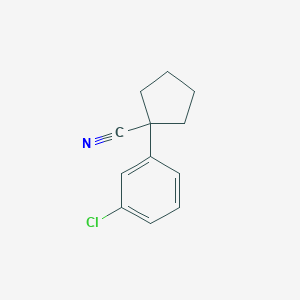
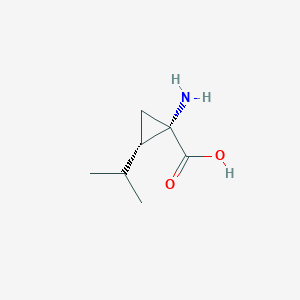
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
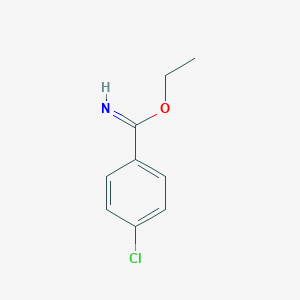
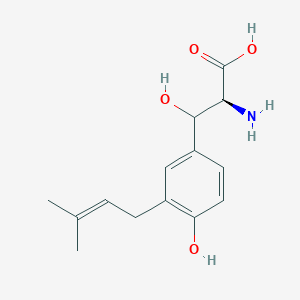
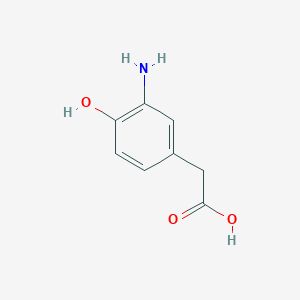
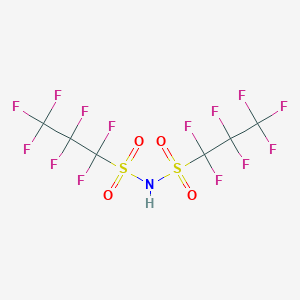
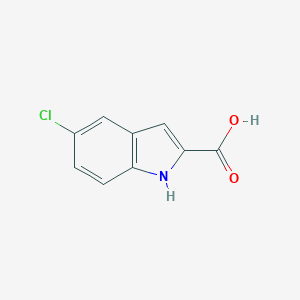
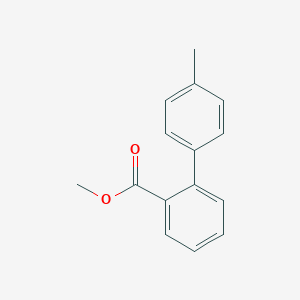
![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)
![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)